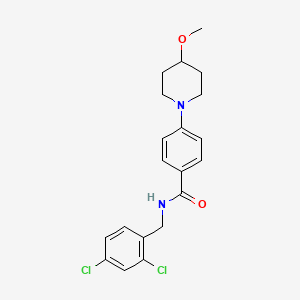

N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of neuropathic pain.

Applications De Recherche Scientifique

Enantioselective Synthesis

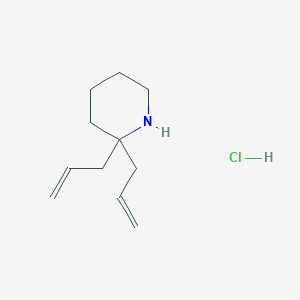

Research on compounds structurally related to N-(2,4-dichlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide has led to advancements in enantioselective synthesis, particularly for piperidine derivatives. For example, studies have detailed methods for achieving high yields and enantiomeric excesses in the synthesis of 3-aminopiperidine derivatives, indicating the potential for creating stereochemically complex and biologically active molecules (Royal et al., 2016).

Neuroleptic Activity

Benzamides, including those with structural similarities to the compound , have been extensively studied for their neuroleptic activities. Certain derivatives have been found to exhibit significant inhibitory effects on stereotyped behaviors induced by dopaminergic stimulation in rats, highlighting their potential as antipsychotic agents (Iwanami Sumio et al., 1981; Usuda et al., 2004).

Antagonistic Properties on Dopamine Receptors

Studies on benzamide derivatives have demonstrated their ability to act as potent antagonists at dopamine receptors, particularly the D2 subtype. This interaction has implications for the treatment of conditions such as psychosis and schizophrenia, where dopamine dysregulation plays a key role (Meltzer et al., 1983).

Potential in Alzheimer's Disease Treatment

Research into benzamide derivatives has also explored their potential in treating neurodegenerative diseases like Alzheimer's. Certain compounds have shown the ability to inhibit histone deacetylases, which could play a role in ameliorating disease phenotypes, such as reducing tau protein phosphorylation and aggregation (Lee et al., 2018).

Applications in Imaging and Diagnostic Studies

Benzamide derivatives have been investigated for their utility in imaging, particularly in identifying melanoma metastases through selective uptake by tumor cells. This research highlights the potential for benzamide compounds in diagnostic radiology and possibly in the targeted delivery of therapeutic agents (Eisenhut et al., 2000).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors significantly impact the compound’s pharmacological activity and therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its activity .

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2/c1-26-18-8-10-24(11-9-18)17-6-3-14(4-7-17)20(25)23-13-15-2-5-16(21)12-19(15)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJXWZHDDWIJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)

![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)

![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)